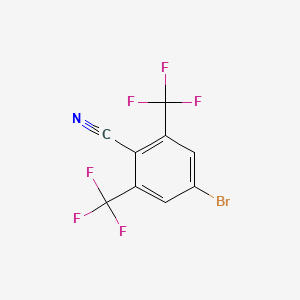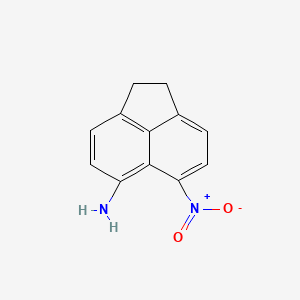![molecular formula C27H26N3NiO3- B15197575 (2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel is a complex organometallic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel typically involves the coordination of the nickel ion with the organic ligand. The process generally includes the following steps:
Ligand Preparation: The organic ligand, (2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate, is synthesized through a series of organic reactions involving the formation of imidate and carboximidate groups.
Nickel Coordination: The ligand is then reacted with a nickel salt, such as nickel chloride or nickel acetate, under controlled conditions to form the final complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel oxides and other oxidized products.
Reduction: Reduction reactions can convert the nickel ion to a lower oxidation state, potentially altering the compound’s reactivity and properties.
Substitution: The ligand can undergo substitution reactions where one or more of its functional groups are replaced by other groups, modifying the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and oxygen. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or hydrogen gas can be used. These reactions often require an inert atmosphere and specific solvents.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired modification. Solvents and catalysts are chosen based on the specific reaction requirements.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction could produce nickel complexes with different oxidation states. Substitution reactions can result in a wide range of modified ligands and complexes.
Scientific Research Applications
Chemistry
In chemistry, (2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as hydrogenation, polymerization, and cross-coupling with high efficiency and selectivity.
Biology
The compound has potential applications in biological research, particularly in the study of metalloenzymes and metalloproteins. Its ability to mimic the active sites of these proteins makes it a valuable tool for understanding their mechanisms and functions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological molecules and catalyze specific reactions makes it a candidate for drug development, particularly in the treatment of diseases involving metal ion imbalances.
Industry
Industrially, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its catalytic properties are harnessed to create materials with unique properties and applications.
Mechanism of Action
The mechanism of action of (2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel involves the coordination of the nickel ion with the organic ligand. This coordination alters the electronic structure of the nickel ion, enhancing its reactivity and enabling it to catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally include interactions with substrates at the active site of the complex, facilitating their transformation into desired products.
Comparison with Similar Compounds
Similar Compounds
Nickel(II) acetylacetonate: Another nickel complex used in catalysis, particularly in polymerization reactions.
Nickel(II) chloride: A simpler nickel compound used in various chemical reactions and as a precursor for other nickel complexes.
Nickel(II) nitrate: Used in the synthesis of other nickel compounds and in catalysis.
Uniqueness
(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity compared to other nickel complexes. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for different applications.
Properties
Molecular Formula |
C27H26N3NiO3- |
|---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel |
InChI |
InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H,29,33)(H,31,32);/p-1/t24-;/m0./s1 |
InChI Key |
WXBHDXFJQMXVSI-JIDHJSLPSA-M |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4)[O-].[Ni] |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=NC3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4)[O-].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


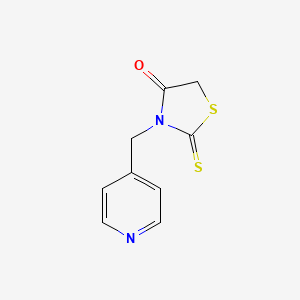
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
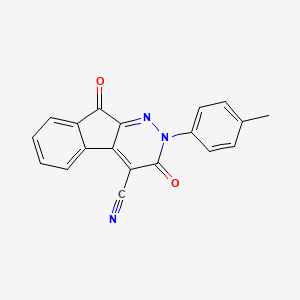
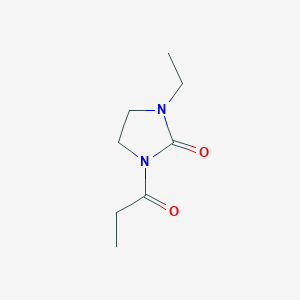
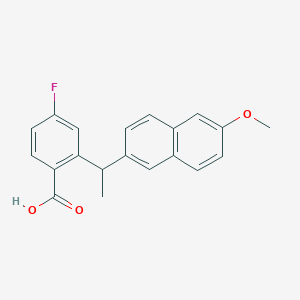
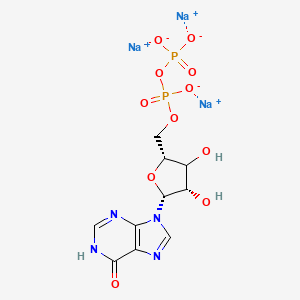
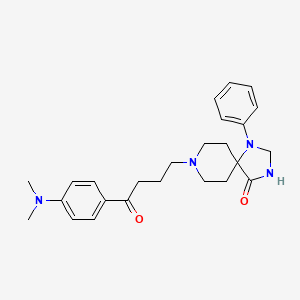
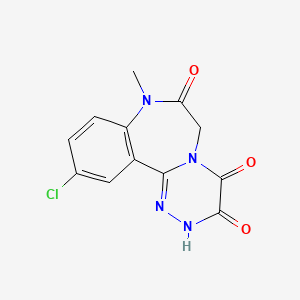
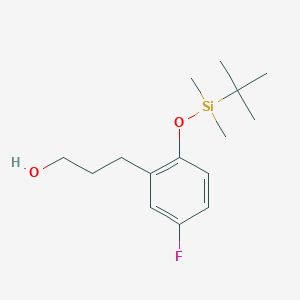
![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
